molecular formula C8H6ClN3 B8454731 7-Chloro-2,6-naphthyridin-3-amine

7-Chloro-2,6-naphthyridin-3-amine

Cat. No.: B8454731
M. Wt: 179.60 g/mol
InChI Key: HPTAULKVADNPMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2,6-naphthyridin-3-amine is a useful research compound. Its molecular formula is C8H6ClN3 and its molecular weight is 179.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

7-chloro-2,6-naphthyridin-3-amine

InChI

InChI=1S/C8H6ClN3/c9-7-1-5-4-12-8(10)2-6(5)3-11-7/h1-4H,(H2,10,12)

InChI Key

HPTAULKVADNPMT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC(=CC2=CN=C1N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (0.43 mL, 5.5 mmol) was added to a solution of tert-butyl 7-chloro-2,6-naphthyridin-3-ylcarbamate (410 mg, 1.4 mmol) in dichloroethane (7 mL). After 4 hours, the reaction mixture was concentrated in vacuo, diluted with methylene chloride (50 mL), and washed with saturated aqueous sodium bicarbonate solution (20 mL). The organic layer was separated, dried over sodium sulfate, filtered, and evaporated in vacuo to afford a residue that was purified by flash chromatography (silica, 4 g, ISCO, 0-100% ethyl acetate in heptane) to afford the title compound as a yellow solid (230 mg, 86%), which was used in the next step without further purification.
Quantity
0.43 mL
Type
reactant
Reaction Step One
Quantity
410 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Yield
86%

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